molecular formula C20H23NS B8407513 4-(9,10-dihydro-10-methyl-4H-benzo[4,5]-cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine

4-(9,10-dihydro-10-methyl-4H-benzo[4,5]-cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine

Cat. No. B8407513
M. Wt: 309.5 g/mol
InChI Key: RLJAXHFTGKCBGR-UHFFFAOYSA-N
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Patent
US04223035

Procedure details

A solution of 17.0 g of 9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol in 350 cc of isopropanol and 350 cc of a 7 N solution of hydrogen chloride in isopropanol is heated to the boil for 4 hours, is evaporated to dryness, the residue is taken up in 150 cc of water, is made alkaline with concentrated caustic soda solution and extracted with methylene chloride. The extracts are washed with water, dried over potassium carbonate, decolourized with animal charcoal and concentrated by evaporation. The title compound, obtained as oily residue, is converted into the hydrochloride form in ethanol. M.P. of the hydrochloride form of the title compound: decomp. from 210° (from acetone/ethanol). M.P. (hydrogen malonate 191°-2° C.)
Name
9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6]([CH:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)(O)[C:5]2[CH:20]=[CH:21][CH:22]=[CH:23][C:4]=2[CH2:3]1.Cl>C(O)(C)C>[CH3:1][CH:2]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6](=[C:13]2[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]2)[C:5]2[CH:20]=[CH:21][CH:22]=[CH:23][C:4]=2[CH2:3]1

Inputs

Step One
Name
9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol
Quantity
17 g
Type
reactant
Smiles
CC1CC2=C(C(C3=C1SC=C3)(O)C3CCN(CC3)C)C=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1CC2=C(C(C3=C1SC=C3)=C3CCN(CC3)C)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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